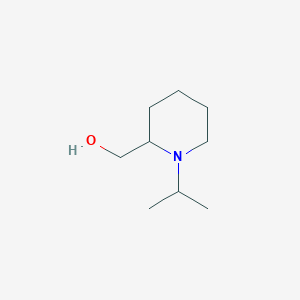
1-(2-Propyl)-2-piperidinemethanol
描述
1-(2-Propyl)-2-piperidinemethanol, also known as A-84543, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2-Propyl)-2-piperidinemethanol is not fully understood. However, it has been shown to act on the opioid and dopaminergic systems in the brain. It has been suggested that it may act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. Additionally, it has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anti-addictive effects.
生化和生理效应
1-(2-Propyl)-2-piperidinemethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its effects on the opioid system. Additionally, it has been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Furthermore, it has been shown to reduce anxiety in animal models, which may be due to its effects on the GABAergic system.
实验室实验的优点和局限性
One advantage of using 1-(2-Propyl)-2-piperidinemethanol in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for the study of 1-(2-Propyl)-2-piperidinemethanol. One direction is to investigate its potential as a treatment for addiction in humans. Additionally, further research is needed to understand its mechanism of action and to identify specific pathways that it targets. Furthermore, it may be beneficial to investigate its potential as a treatment for other neurological disorders such as depression and anxiety. Overall, 1-(2-Propyl)-2-piperidinemethanol has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.
科学研究应用
1-(2-Propyl)-2-piperidinemethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
135938-65-7 |
|---|---|
产品名称 |
1-(2-Propyl)-2-piperidinemethanol |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
(1-propan-2-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3 |
InChI 键 |
MGHBKVAZXQNHPK-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC1CO |
规范 SMILES |
CC(C)N1CCCCC1CO |
同义词 |
2-Piperidinemethanol,1-(1-methylethyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
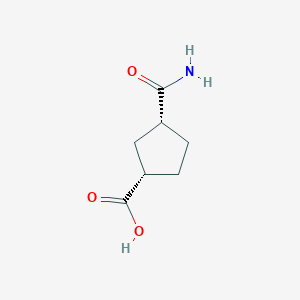
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

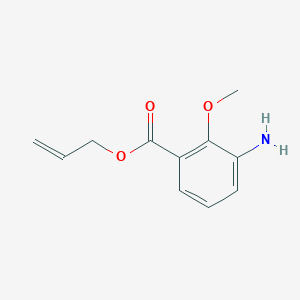

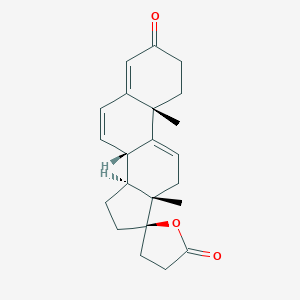
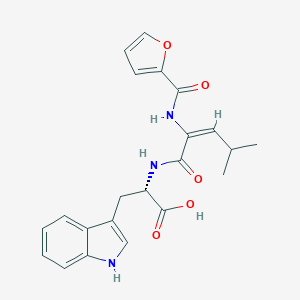

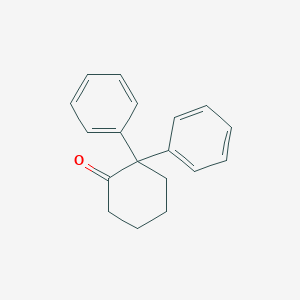
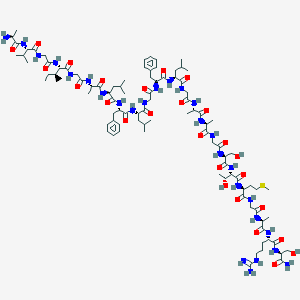
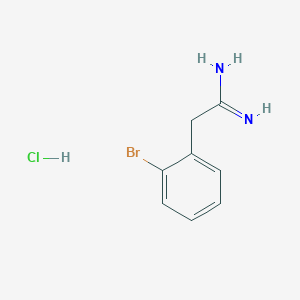
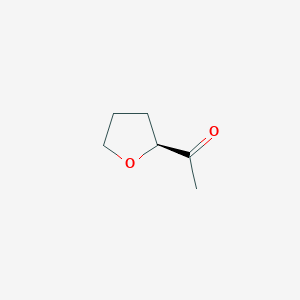
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)